bismuth(III)-oxide
Description
Structural Features of Polymorphs
- α-Bi₂O₃ : Adopts a monoclinic structure (space group P2₁/c) with layered Bi³⁺ ions separated by ordered oxygen vacancies. Each bismuth atom exhibits a distorted trigonal bipyramidal geometry, with two short Bi–O bonds (2.16–2.24 Å) and three longer bonds (2.48–2.72 Å). This asymmetry arises from the stereochemical activity of the 6s² lone pair, which occupies an equatorial position (Figure 1A).
- β-Bi₂O₃ : Tetragonal (P4₂1c) with pseudo-trigonal bipyramidal coordination. The structure features edge-sharing BiO₅ polyhedra, creating channels along the c-axis (Figure 1B). Bond lengths bifurcate into short (2.33 Å) and long (2.42 Å) distances, as confirmed by neutron diffraction.
- γ-Bi₂O₃ : Cubic (I23) with a complex arrangement of BiO₃ trigonal pyramids and BiO₄ tetrahedra. This phase is stabilized by rapid quenching and exhibits isotropic thermal expansion.
- δ-Bi₂O₃ : Fluorite-type cubic structure (Fm-3m) with 25% intrinsic oxygen vacancies. The high ionic conductivity (σ ≈ 1 S/cm at 750°C) stems from disordered vacancy migration.
Phase Transitions and Stabilization
Size-dependent phase stability emerges in nanoparticles: sub-10 nm β-Bi₂O₃ particles resist transformation to α-phase up to 500°C due to surface energy dominance. Post-calcination of Bi₂O₂CO₃ precursors selectively yields β-Bi₂O₃ by leveraging surface carbonate coordination to suppress α-phase nucleation. Vanadium doping (≤5 at%) extends γ-phase stability to room temperature by distorting the Bi–O sublattice.
Table 1: Crystallographic Parameters of Bi₂O₃ Polymorphs
| Polymorph | Space Group | Lattice Parameters (Å) | Stability Range |
|---|---|---|---|
| α | P2₁/c | a = 5.85, b = 8.17, c = 7.51, β = 113° | <729°C |
| β | P4₂1c | a = 7.74, c = 5.63 | Metastable |
| γ | I23 | a = 10.10 | Metastable |
| δ | Fm-3m | a = 5.64 | >729°C |
Atomic and Molecular Structure Analysis
The local coordination environment of Bi³⁺ governs electronic structure and reactivity. In α-Bi₂O₃, the asymmetric BiO₅ polyhedra create a built-in electric polarization, enhancing charge separation in photocatalytic applications. β-Bi₂O₃’s compressed coordination sphere reduces the bandgap to 2.2 eV versus 2.56 eV for α-phase, enabling visible-light absorption.
Bonding and Electronic Structure
Density functional theory (DFT) calculations reveal hybridized Bi-6s/O-2p orbitals form the valence band maximum, while Bi-6p orbitals dominate the conduction band. The lone pair induces:
- Steric Repulsion : Distorts coordination polyhedra, reducing symmetry.
- Bandgap Narrowing : Creates mid-gap states that enhance photon absorption.
Table 2: Bi–O Bond Lengths and Coordination Numbers
| Polymorph | Coordination Number | Bond Lengths (Å) |
|---|---|---|
| α | 5 | 2.16–2.72 |
| β | 5 | 2.33–2.42 |
| δ | 8 | 2.42 (average) |
Raman spectroscopy identifies phase-specific vibrational modes:
- α-phase: 122 cm⁻¹ (Bi–O stretching), 314 cm⁻¹ (O–Bi–O bending).
- β-phase: 89 cm⁻¹ (Bi–Bi interactions), 425 cm⁻¹ (symmetric Bi–O).
Defect Chemistry and Non-stoichiometric Phases
Oxygen vacancy engineering dictates ionic and electronic transport. The δ-phase’s disordered fluorite structure permits rapid oxide-ion diffusion, with conductivity exceeding YSZ (yttria-stabilized zirconia) above 700°C. Non-stoichiometric compositions (Bi₂O₃−δ, 0.15 < δ < 0.25) exhibit mixed ionic-electronic conduction, enabling applications in solid oxide fuel cells.
Defect Ordering and Stabilization
In β-Bi₂O₃, vacancy ordering along the c-axis creates 1D conduction pathways. Vanadium doping introduces V⁵⁺, which substitutes for Bi³⁺ and stabilizes oxygen vacancies via charge compensation:
$$
2 \text{Bi}{\text{Bi}} + \text{V}{\text{O}}^{\bullet\bullet} \rightarrow 2 \text{V}{\text{Bi}}^{''} + \text{O}{\text{O}}^x + 2 \text{h}^-
$$
This mechanism increases ionic conductivity by 2 orders of magnitude in V-doped γ-Bi₂O₃.
Table 3: Defect Properties of Bi₂O₃ Polymorphs
| Polymorph | Oxygen Vacancy Concentration | Conductivity (S/cm, 700°C) |
|---|---|---|
| α | <1% | 10⁻⁷ |
| β | 5–10% | 10⁻⁴ |
| δ | 25% | 1.0 |
Properties
CAS No. |
62905-81-1 |
|---|---|
Molecular Formula |
BiO+ |
Molecular Weight |
224.980 g/mol |
IUPAC Name |
oxobismuthanylium |
InChI |
InChI=1S/Bi.O/q+1; |
InChI Key |
AFQPDONMRFOLIJ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Bi+] |
Origin of Product |
United States |
Preparation Methods
Synthesis Procedure
The method outlined in US4873073A involves precipitating a bismuth-monocarboxylic acid complex by adding a monocarboxylic acid (e.g., propionic or butanonic acid) to an aqueous Bi³⁺ solution, followed by alkali addition to induce precipitation. The precipitated complex is filtered, dried, and fired at 340–360°C for 2–4 hours. This approach reduces firing temperatures by ~200°C compared to traditional hydroxide calcination (550°C).
Structural and Purity Outcomes
-
Particle Morphology : Spherical particles with uniform diameters ≤1 μm (Fig. 4 of), ideal for sintering compact textures.
-
Purity : ≥99.9% due to controlled complexation and reduced impurity incorporation.
-
Thermal Analysis : Differential thermal analysis (DTA) confirms exothermic reactions at 340°C, with weight stabilization indicating complete oxide formation (Fig. 2 of).
Table 1: Comparison of Firing Methods for Bi₂O₃
| Method | Firing Temperature (°C) | Particle Morphology | Purity (%) | Energy Efficiency |
|---|---|---|---|---|
| Monocarboxylic Acid | 340–360 | Spherical, ≤1 μm | ≥99.9 | High |
| Hydroxide Calcination | 550 | Rodlike, irregular | 99.4 | Low |
Solvothermal Synthesis with Polymeric Dispersants
Methodology
A solvothermal approach using PEG-4000 as a dispersant (Atlantis Press) involves dissolving Bi(NO₃)₃·5H₂O in HNO₃, adding NaOH to precipitate Bi₂O₃, and heating at 90°C for 2 hours. Post-synthesis ball milling (400 rpm, 400 minutes) refines particle size.
Key Findings
-
Morphology : Nanospheres with enhanced dispersity due to PEG’s steric stabilization.
-
Antimicrobial Efficacy : At 1.5 mg/mL , Bi₂O₃ nanospheres exhibit significant antibacterial activity (Table I of).
-
Biocompatibility : MTT assays on L929 fibroblast cells show low cytotoxicity, supporting biomedical applications.
Green Synthesis Using Plant Extracts
Biosynthesis Protocol
The green synthesis method (PMC7667547) utilizes Peganum harmala extract to reduce Bi³⁺ ions, leveraging phytochemicals like flavonoids and alkaloids as capping agents.
Advantages and Limitations
-
Sustainability : Eliminates toxic reagents, reducing environmental impact.
-
Particle Control : Challenges in achieving monodispersity compared to chemical methods.
-
Applications : Suitable for catalytic and antimicrobial uses where high purity is less critical.
Wet Chemical Synthesis with pH-Controlled Precipitation
Stepwise Precipitation (CN103803648A)
This method employs sequential pH adjustments:
Outcomes
-
Purity Control : Centrifugation until washings reach <10 μS/cm conductivity ensures minimal ionic residues.
-
Industrial Scalability : Suitable for mass production due to reproducible steps.
Table 2: Wet Method Parameters and Outcomes
| Parameter | Value | Outcome |
|---|---|---|
| NaOH Concentration | 150–300 g/L | pH-controlled crystallization |
| Heating Temperature | 85°C | Accelerated crystal growth |
| Final Purity | ≥99% | Low moisture content (<0.1%) |
Comparative Analysis of Synthesis Techniques
Energy Efficiency
Morphological Control
Chemical Reactions Analysis
Reaction with Mineral Acids
dissolves in concentrated acids to form bismuth(III) salts:
-
Hydrochloric acid (HCl):
-
Nitric acid (HNO3\text{HNO}_3HNO3):
-
Sulfuric acid (H2SO4\text{H}_2\text{SO}_4H2SO4):
Forms bismuth(III) sulfate, though solubility is limited in cold concentrated acid .
Reaction with Bases
reacts with strong alkalis under specific conditions:
This forms sodium bismuthate, a strong oxidizer.
Reduction to Elemental Bismuth
undergoes reduction with metals or reducing agents:
-
Thermite reaction with Mg/Al:
This highly exothermic reaction is explosive due to rapid vaporization of bismuth.
-
Reduction by Sn(II) in alkaline conditions:
Oxidation Reactions
acts as an oxidizing agent in acidic media, e.g., converting iodide to iodine .
Hydrolysis in Aqueous Solutions
Bismuth(III) ions hydrolyze readily, forming oxo salts:
Reaction with Carbon Dioxide
reacts with or dissolved carbonate ions:
Reaction with Halogens
Under controlled conditions, reacts with halogens:
Sulfide Precipitation
reacts with hydrogen sulfide () in acidic conditions:
Phase Stability
| Phase | Structure | Stability Range (°C) |
|---|---|---|
| α-Bi₂O₃ | Monoclinic | < 729 |
| δ-Bi₂O₃ | Cubic (fluorite) | 729–824 |
| β-Bi₂O₃ | Tetragonal | Metastable |
| γ-Bi₂O₃ | Body-centered cubic | Metastable |
| Data from |
Thermal Decomposition
Scientific Research Applications
Biomedical Applications
1.1 Antimicrobial Properties
Bismuth(III) oxide exhibits notable antimicrobial activity against various pathogens, including Helicobacter pylori, which is associated with gastric ulcers. Research indicates that bismuth compounds can inhibit the growth of H. pylori through mechanisms such as downregulation of virulence proteins and disruption of flagella assembly . Additionally, bismuth(III) complexes have shown effectiveness against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) as low as 0.63 µM .
1.2 Drug Delivery Systems
Bismuth(III) oxide nanoparticles are being explored as drug delivery systems due to their ability to enhance the solubility and bioavailability of therapeutic agents. For instance, bismuth-based nanoparticles have been utilized to improve the delivery of anticancer drugs while maintaining low toxicity to healthy cells . The incorporation of bismuth nanoparticles into polymer matrices has also been investigated for their potential in targeted therapy and imaging applications .
1.3 Imaging and Diagnostic Applications
Bismuth(III) oxide serves as an effective contrast agent in imaging techniques such as X-ray computed tomography (CT). Its high radiopacity allows for better visualization of internal structures during medical imaging procedures. Studies have demonstrated that bismuth-based contrast agents provide superior performance compared to traditional iodine-based agents . Furthermore, bismuth nanoparticles have been used in fluorescence imaging due to their ability to be modified for specific targeting within biological systems .
Material Science Applications
2.1 Electronics and Photovoltaics
Bismuth(III) oxide is employed in the production of electronic components and photovoltaic devices due to its semiconductor properties. Its wide bandgap allows for applications in photodetectors and solar cells. Research has shown that BiO thin films can be fabricated for use in optoelectronic devices, enhancing their efficiency .
2.2 Catalysis
The catalytic properties of bismuth(III) oxide make it suitable for various chemical reactions, including oxidation processes. It has been studied as a catalyst in the degradation of organic pollutants and in the synthesis of fine chemicals . The ability of BiO to facilitate reactions under mild conditions further underscores its utility in green chemistry initiatives.
Environmental Applications
3.1 Water Treatment
Bismuth(III) oxide has been investigated for its potential in water purification processes. Its ability to adsorb heavy metals and other contaminants from water makes it a candidate for environmental remediation technologies . Studies indicate that BiO can effectively remove toxic metals such as lead and cadmium from aqueous solutions.
3.2 Soil Remediation
Research has shown that bismuth(III) forms strong complexes with organic matter in soils, enhancing its binding capacity and reducing leaching into groundwater . This property can be harnessed for soil remediation efforts aimed at immobilizing heavy metals and preventing their uptake by plants.
Data Tables
Case Studies
-
Case Study 1: Bismuth Nanoparticles in Cancer Therapy
A study demonstrated that bismuth nanoparticles encapsulated with anticancer drugs showed enhanced therapeutic efficacy while minimizing side effects on healthy tissues. The nanoparticles facilitated targeted delivery to tumor sites, leading to improved treatment outcomes compared to conventional therapies. -
Case Study 2: Water Purification Using Bismuth Oxide
Research conducted on the use of bismuth oxide for removing lead from contaminated water sources revealed a significant reduction in lead concentration, achieving levels below regulatory limits within hours of treatment.
Mechanism of Action
The mechanism of action of bismuth(1+), oxo- compounds involves their ability to interact with various molecular targets and pathways. In biological systems, bismuth compounds can inhibit enzymes, disrupt intracellular processes, and interfere with metal ion homeostasis. For example, bismuth can bind to proteins and enzymes, inhibiting their activity and leading to the disruption of essential cellular functions .
Comparison with Similar Compounds
Polymorph-Specific Properties of Bismuth(III) Oxide
The distinct properties of Bi₂O₃ polymorphs are summarized below:
Comparison with Similar Bismuth-Based Oxides
Bismuth Ferrite (BiFeO₃)
BiFeO₃ is a multiferroic material exhibiting simultaneous ferroelectric and antiferromagnetic properties at room temperature. Unlike Bi₂O₃, which is primarily an ionic conductor, BiFeO₃’s ferroelectricity arises from its rhombohedrally distorted perovskite structure. Key differences include:
- Bandgap : ~2.7 eV (BiFeO₃) vs. 2.51–2.91 eV (Bi₂O₃) .
- Applications: Non-volatile memory devices, spintronics, and piezoelectric sensors .
- Limitations : High leakage currents due to oxygen vacancies, requiring doping for stability .
Bismuth Titanate (Bi₄Ti₃O₁₂)
Bi₄Ti₃O₁₂ is a layered perovskite with ferroelectric properties. Compared to Bi₂O₃:
- Structure : Aurivillius-type layered structure vs. polymorphic Bi₂O₃ .
- Conductivity : Lower ionic conductivity but superior ferroelectric polarization (50–100 μC/cm²) .
- Applications : Ferroelectric RAM (FeRAM), high-temperature capacitors .
Bismuth Vanadate (BiVO₄)
BiVO₄ is a visible-light photocatalyst with a monoclinic scheelite structure. Contrasts with Bi₂O₃ include:
- Bandgap : 2.4 eV (BiVO₄) vs. 2.51–2.91 eV (Bi₂O₃), enabling broader light absorption .
- Photocatalytic Efficiency : Higher quantum yield in water splitting but requires co-catalysts .
- Synthesis : Molecular BiVO₄ clusters (e.g., H₃[(Bi(dmso)₃)₄V₁₃O₄₀]) exhibit recyclability and TON >1200 .
Lead Oxide (PbO)
Bi₂O₃ is increasingly replacing PbO in glazes and enamels due to PbO’s toxicity. Key differences:
- Thermal Expansion : Bi₂O₃ reduces glaze cracking by matching ceramic body expansion (6–9 × 10⁻⁶ K⁻¹) .
- Environmental Impact: Bi₂O₃ is non-toxic and RoHS-compliant .
Functional Modifications and Hybrid Systems
- Doping : Substitution with Eu³⁺, Mn⁴⁺, or Si⁴⁺ enhances Bi₂O₃’s optical and catalytic properties. For example, Eu³⁺ doping introduces red luminescence for bioimaging .
- Nanocomposites: MgO–Bi₂₋ₓCrₓO₃ composites show reduced antimicrobial activity compared to pure Bi₂O₃, highlighting the role of Cr doping in altering surface reactivity .
- Coordination Polymers: Sonochemical synthesis of [Bi(HQ)(Cl)₄]ₙ precursors enables controlled formation of Bi₂O₃ nanorods for optoelectronic devices .
Q & A
Q. What are the primary laboratory synthesis methods for bismuth(III) oxide, and how do they influence material properties?
Bismuth(III) oxide is commonly synthesized via thermal decomposition of bismuth nitrate (Bi(NO₃)₃) at controlled temperatures (300–500°C) to achieve high crystallinity . Alternatively, precipitation from acidic solutions (e.g., BiCl₃ or Bi(NO₃)₃) using NaOH or NH₄OH yields amorphous or low-crystallinity Bi₂O₃, which can be calcined for phase stabilization . Method selection impacts purity, particle size, and crystal phase (e.g., α-Bi₂O₃ vs. δ-Bi₂O₃), critical for applications in catalysis or electronics.
Q. Which characterization techniques are essential for analyzing Bi₂O₃ nanoparticles?
Key techniques include:
- Transmission Electron Microscopy (TEM): Resolves particle size (e.g., 40-nm polydisperse Bi₂O₃ ) and crystallinity via lattice imaging.
- X-ray Diffraction (XRD): Identifies crystal phases and structural transitions (e.g., monoclinic α-phase stability below 729°C) .
- Raman Spectroscopy: Detects phase-specific vibrational modes, useful for distinguishing metastable δ-Bi₂O₃ .
Q. How does Bi₂O₃ solubility in acidic media affect experimental design?
Bi₂O₃ exhibits low solubility in acetic acid-thiourea systems (0.077 μg/mL), requiring prolonged leaching for dissolution . This property necessitates acidic digestion protocols (e.g., HNO₃ or HCl) for precursor preparation in synthesis. Researchers must account for pH-dependent solubility when designing electrochemical or catalytic studies.
Advanced Research Questions
Q. How can Bi₂O₃ concentration optimize the melting temperature of ceramic glazes, and what experimental methods validate this?
Adding 5–10 wt% Bi₂O₃ to low-melting boron frits reduces glaze melting points by 50–100°C, as confirmed via dilatometry (thermal expansion) and high-temperature microscopy (in situ melting behavior) . Optimal concentrations derive from phase diagrams (Bi₂O₃-SiO₂, Bi₂O₃-B₂O₃), where excess Bi₂O₃ (>10 wt%) risks phase instability or opacity in ceramics.
Q. What parameters control the photovoltaic performance of Bi₂O₃/graphene oxide (GO) nanocomposites?
Electrodeposition parameters (e.g., coating duration, voltage) govern nanostructure morphology (e.g., nanoflowers vs. thin films) and interfacial charge transfer. Controlled deposition periods (30–60 mins) enhance GO reduction and Bi₂O₃ crystallinity, improving photocurrent density by 20–30% . Atomic Force Microscopy (AFM) and Energy-Dispersive Spectroscopy (EDS) validate layer uniformity and elemental distribution.
Q. How do conflicting reports on Bi₂O₃ phase stability under thermal stress inform experimental design?
Discrepancies arise from varying synthesis conditions (e.g., quenching vs. slow cooling) and impurities. For instance, δ-Bi₂O₃ (cubic phase) stabilizes above 729°C but may revert to α-phase upon contamination with rare-earth oxides . Researchers should employ differential thermal analysis (DTA) and in situ XRD to monitor phase transitions and impurity effects.
Q. What strategies resolve contradictions in Bi₂O₃’s catalytic activity across studies?
Variations in surface area (nanoparticles vs. bulk), crystal phase, and defect density (e.g., oxygen vacancies) significantly alter catalytic performance. Standardizing synthesis protocols (e.g., sol-gel vs. hydrothermal) and using Brunauer-Emmett-Teller (BET) analysis for surface area quantification improve reproducibility .
Methodological Considerations
Q. How to mitigate Bi₂O₃ decomposition during electrochemical applications?
Bi₂O₃ can oxidize to Bi(V) species (e.g., Bi₂O₅) under high-voltage conditions, degrading electrode stability. Using buffered electrolytes (pH 6–8) and limiting potential windows (<1.5 V vs. SHE) minimizes decomposition . Cyclic Voltammetry (CV) tracks redox stability over repeated cycles.
Q. What protocols ensure reproducibility in Bi₂O₃/graphene oxide composite synthesis?
- Electrochemical Deposition: Apply −0.8 V (vs. Ag/AgCl) in Bi(NO₃)₃/GO suspensions for 45 mins to achieve uniform GO-Bi₂O₃ interfaces .
- Post-Synthesis Annealing: Heat at 400°C in N₂ to remove organic residues while preserving GO conductivity.
Q. How to correlate Bi₂O₃ nanoparticle aggregation with rheological properties?
TEM analysis reveals aggregation patterns (e.g., polydisperse clusters in colloidal suspensions ), while rheometry quantifies shear-thinning behavior. Surfactants (e.g., PVP) or ultrasonic dispersion mitigate aggregation for consistent inkjet printing or coating applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
